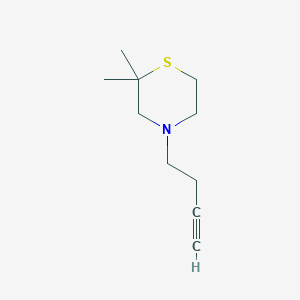

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine

Description

Properties

IUPAC Name |

4-but-3-ynyl-2,2-dimethylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMYJQKDTALHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594967-93-7 | |

| Record name | 4-(but-3-yn-1-yl)-2,2-dimethylthiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of but-3-yn-1-amine with 2,2-dimethylthiomorpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also offer advantages in terms of process intensification, cost reduction, and waste minimization .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the but-3-yn-1-yl group.

Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the alkyne group, to form alkenes or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products Formed

Nucleophilic Substitution: Substituted thiomorpholines with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Scientific Research Applications

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioorthogonal labeling agent due to its unique reactivity.

Medicine: Explored for its potential therapeutic applications, particularly in the development of kinase inhibitors.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins through nucleophilic substitution or click chemistry reactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The thiomorpholine ring and the but-3-yn-1-yl group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

a. 4-(4-Nitrophenyl)thiomorpholine

- Structure : Features a 4-nitrophenyl substituent instead of the alkyne group.

- Properties : The nitro group is electron-withdrawing, enhancing reactivity in reduction and substitution reactions. The crystal structure shows a chair conformation with intermolecular C–H···O hydrogen bonding and π-π stacking, absent in morpholine analogs .

- Applications : Used as a precursor for antidiabetic and antimycobacterial agents. The sulfur atom increases lipophilicity compared to morpholine derivatives .

b. 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide

- Structure : Contains a propargyl (prop-2-yn-1-yl) group and a sulfone (oxidized sulfur).

- Synthesis : Prepared via MCPBA oxidation of 4-(prop-2-yn-1-yl)thiomorpholine .

- Properties : The sulfone group increases polarity and metabolic stability compared to the sulfide form. The alkyne enables click chemistry but is shorter than the but-3-yn-1-yl chain in the target compound .

c. 2,2-Dimethylthiomorpholine 1-oxide

- Structure : Lacks the alkyne substituent but shares the 2,2-dimethyl groups. The sulfur is oxidized to a sulfoxide.

- Properties : Sulfoxide formation enhances polarity and hydrogen-bonding capacity. The dimethyl groups enforce a chair conformation, similar to the target compound .

2.2 Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Sulfur Oxidation State | LogP (Estimated) |

|---|---|---|---|---|---|

| 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine | C₁₀H₁₉NOS | 201.33 | But-3-yn-1-yl, 2,2-dimethyl | Sulfide | ~2.5 |

| 4-(4-Nitrophenyl)thiomorpholine | C₁₀H₁₂N₂O₂S | 224.28 | 4-Nitrophenyl | Sulfide | ~1.8 |

| 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide | C₇H₉NO₂S | 179.21 | Prop-2-yn-1-yl, sulfone | Sulfone | ~0.5 |

| 2,2-Dimethylthiomorpholine 1-oxide | C₆H₁₃NOS | 147.24 | 2,2-dimethyl | Sulfoxide | ~1.2 |

- Metabolic Stability : Sulfides (e.g., target compound) are more prone to oxidation than sulfones or sulfoxides, but the 2,2-dimethyl groups may slow metabolic degradation .

Key Research Findings

Conformational Analysis : Thiomorpholine derivatives adopt chair conformations in the solid state. The 2,2-dimethyl groups in the target compound likely restrict ring puckering, influencing crystal packing and solubility .

Hydrogen Bonding : Unlike morpholine analogs, thiomorpholines participate in weak C–H···S interactions, which may affect aggregation behavior .

Oxidation Susceptibility : Sulfide-containing thiomorpholines are metabolically labile, but steric hindrance from substituents like dimethyl groups can slow oxidation .

Biological Activity

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. The compound contains a thiomorpholine ring and an alkyne functional group, which contribute to its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the sulfur atom in the thiomorpholine ring enhances its nucleophilicity, making it suitable for various chemical reactions, including nucleophilic substitutions and click chemistry reactions.

The mechanism of action for this compound involves its ability to form covalent bonds with target proteins through nucleophilic substitution. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The alkyne group can also participate in bioorthogonal reactions, allowing for selective labeling of biomolecules in living systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have suggested that compounds containing thiomorpholine rings may possess anticancer properties. For instance, derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. The unique structure of this compound allows it to act as a potential kinase inhibitor.

2. Immunomodulatory Effects

The compound has been investigated for its immunomodulatory properties. It may influence the activity of metalloproteinases like ADAM17, which are involved in tumor metastasis and immune responses. By modulating these pathways, the compound could potentially be used in cancer therapy .

3. Bioorthogonal Labeling Agent

Due to its reactive alkyne group, this compound is being studied as a bioorthogonal labeling agent in chemical biology. This application allows for the selective tagging of biomolecules without interfering with their natural functions.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine?

Answer:

Synthetic optimization involves selecting appropriate solvents (e.g., 1-butanol or DMF), bases (e.g., K₂CO₃), and reaction temperatures. Key parameters include:

- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution rates for thiomorpholine derivatives .

- Base selection : Strong bases improve deprotonation efficiency but may increase side reactions; weaker bases like triethylamine can mitigate this .

- Reaction monitoring : Use TLC or in-situ NMR to track intermediates and by-products .

Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity.

What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent effects (e.g., deshielding of protons near electron-withdrawing groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

- IR spectroscopy : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the butynyl group) .

How should researchers assess the compound’s stability under varying storage conditions?

Answer:

- Storage : Preserve under inert gas (argon) at –20°C to prevent oxidation of the thiomorpholine sulfur or alkyne groups .

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

How can mechanistic pathways for thiomorpholine derivatization be elucidated?

Answer:

- Kinetic studies : Vary reactant concentrations and measure rate constants to distinguish SN1/SN2 or radical mechanisms .

- Isotopic labeling : Use C-labeled reagents or deuterated solvents to trace bond formation/cleavage via NMR .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediate stability .

How to resolve contradictions in synthetic yield data across different protocols?

Answer:

- By-product analysis : Employ LC-MS or GC-MS to identify impurities (e.g., oxidized sulfur species or alkyne oligomers) .

- Replication : Repeat reactions under standardized conditions (controlled humidity, oxygen-free environments) to isolate variables .

- Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, solvent, and catalyst .

What strategies are effective for studying structure-activity relationships (SAR) in related derivatives?

Answer:

- Substituent variation : Modify the butynyl chain length or thiomorpholine ring substituents (e.g., dimethyl groups) to assess steric/electronic effects .

- Biological assays : Test derivatives in enzyme inhibition models (e.g., kinase assays) to correlate structural changes with activity .

- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins based on substituent positioning .

How to develop validated analytical methods for quantifying trace impurities?

Answer:

- HPLC method development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) for impurity resolution .

- Validation parameters : Establish linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 μg/mL), and precision (%RSD < 2%) per ICH guidelines .

What in vitro/in vivo models are suitable for preliminary toxicity profiling?

Answer:

- In vitro : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity .

- In vivo : Conduct acute toxicity studies in rodents (OECD 423) with histopathology and serum biomarker analysis .

How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

- Reactivity descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian software .

- Molecular dynamics (MD) : Simulate solvent interactions to predict reaction pathways (e.g., alkyne participation in click chemistry) .

What precautions are essential for handling air-sensitive intermediates during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.